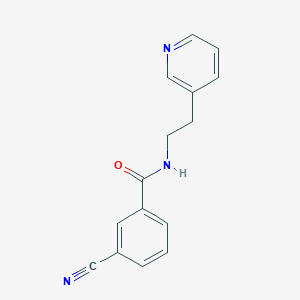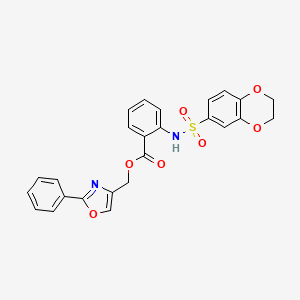![molecular formula C17H14ClN3OS2 B6621563 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6621563.png)
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole ring system. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and cyclopropyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the thiazole ring.
Substitution Reactions: Introduction of the chlorophenyl and cyclopropyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives .
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-13-4-2-1-3-12(13)16-19-11(8-23-16)7-15(22)21-17-20-14(9-24-17)10-5-6-10/h1-4,8-10H,5-7H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQNVXBJQQBWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-4-oxo-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylpyridazine-3-carboxamide](/img/structure/B6621480.png)
![3-[5-[2-(N-cyclohexylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]propanamide](/img/structure/B6621485.png)
![4-[[5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B6621493.png)
![N-[(2,3-dichlorophenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B6621501.png)

![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B6621514.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethylcarbamoyl)acetamide](/img/structure/B6621522.png)
![N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B6621535.png)

![N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]-2-nitrobenzamide](/img/structure/B6621544.png)
![1-[1-(3-Chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylsulfonylpiperazin-1-yl)ethanone](/img/structure/B6621548.png)
![2-(5-chloro-2-methoxyphenyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B6621554.png)
![Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate](/img/structure/B6621598.png)
![1-[(5-nitroindazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6621605.png)
